molecular formula C17H20N2O5S2 B12198595 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12198595
M. Wt: 396.5 g/mol
InChI Key: XSULBANZPFBFGZ-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazol bicyclic core modified with a 5,5-dioxido sulfone group, a 1,3-benzodioxol-5-yl substituent, and a 3-methylbutanamide moiety. The amide group facilitates hydrogen bonding, influencing solubility and biological interactions.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C17H20N2O5S2/c1-10(2)5-16(20)18-17-19(12-7-26(21,22)8-15(12)25-17)11-3-4-13-14(6-11)24-9-23-13/h3-4,6,10,12,15H,5,7-9H2,1-2H3

InChI Key

XSULBANZPFBFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-yl Precursors

The 1,3-benzodioxol-5-yl moiety is synthesized via acid-catalyzed condensation of catechol with carbonyl compounds. A ZrO₂/SO₄²⁻ solid superacid catalyst enables efficient cyclization under reflux conditions in benzene or toluene, achieving yields of 70–90% within 3–15 hours . For example, reacting catechol with piperonaldehyde generates the substituted benzodioxole, which is subsequently brominated or lithiated for cross-coupling reactions.

Key Reaction Conditions:

ReagentCatalystSolventTemperatureYield
Catechol + AldehydeZrO₂/SO₄²⁻BenzeneReflux85%

Construction of the Tetrahydrothieno[3,4-d][1, Thiazole-5,5-Dioxide Core

The thieno[3,4-d] thiazole ring system is assembled through a cyclocondensation reaction between a thiol-containing precursor and an α-haloketone. For instance, 3-mercapto-4,5-dihydrothiophene-1,1-dioxide reacts with 2-bromo-1-(3-chlorophenyl)ethanone in the presence of triethylamine to form the tetrahydrothiazole ring . Oxidation of the thiazole sulfurs to sulfones is achieved using hydrogen peroxide in acetic acid, ensuring complete conversion to the 5,5-dioxide .

Cyclization Optimization:

  • Oxidation Agent: H₂O₂/AcOH (1:3 ratio)

  • Reaction Time: 6 hours at 60°C

  • Yield Post-Oxidation: 78%

Stereoselective Formation of the (2Z)-Ylidene Group

The (2Z)-configuration at the thiazol-2(3H)-ylidene position is critical for biological activity. This geometry is controlled via base-mediated elimination using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran, selectively generating the Z-isomer through kinetic control . NMR analysis (¹H and NOESY) confirms stereochemistry, with coupling constants (J = 12–14 Hz) indicative of the trans-diaxial arrangement in the Z-form .

Amidation with 3-Methylbutanamide

The final step involves coupling the thienothiazole intermediate with 3-methylbutanoyl chloride. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane), the amide bond forms quantitatively at 0–5°C. Alternatively, EDCl/HOBt-mediated coupling in DMF achieves 92% yield without racemization.

Comparative Amidation Methods:

MethodReagentsSolventYieldPurity
Schotten-BaumannNaOH, CH₂Cl₂Biphasic89%95%
EDCl/HOBtEDCl, HOBt, DMFDMF92%98%

Integrated Synthesis Pathway

A consolidated synthesis route is outlined below:

  • Benzodioxole Synthesis: Catechol + piperonaldehyde → 1,3-benzodioxol-5-ylmethanol (ZrO₂/SO₄²⁻, 85%) .

  • Thiazole Ring Formation: Cyclocondensation of 3-mercaptothiophene dioxide with α-bromoketone → tetrahydrothienothiazole (78%) .

  • Oxidation: H₂O₂/AcOH → 5,5-dioxide (89%) .

  • Amidation: EDCl/HOBt-mediated coupling with 3-methylbutanoyl chloride → final product (92%).

Overall Yield: 52% (four-step sequence).

Challenges and Optimization Strategies

  • Stereochemical Purity: DBU elimination minimizes E-isomer formation (<5%) .

  • Sulfone Stability: Over-oxidation is mitigated by controlling H₂O₂ stoichiometry .

  • Scale-Up Limitations: Transitioning from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Tetrahydrothieno-thiazol 1,3-Benzodioxol-5-yl, 3-methylbutanamide Sulfone (5,5-dioxido), amide
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide Thiadiazole Phenyl, isoxazolyl, benzamide Amide, isoxazole
8a (Thiadiazole derivative) Thiadiazole Acetylpyridinyl, benzamide Dual carbonyl (1679, 1605 cm⁻¹)
11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, cyano Cyano (2219 cm⁻¹), ketone
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone Benzodioxol analog, phenylamide Dioxothiazolidinone, amide

Key Observations :

  • Core Heterocycles: The target compound’s fused tetrahydrothieno-thiazol system differs from simpler thiadiazole (e.g., compound 6 ) or thiazolo-pyrimidine (e.g., 11a ) cores, offering enhanced conformational rigidity.
  • Sulfone vs.
  • Benzodioxol vs. Phenyl: The 1,3-benzodioxol-5-yl group provides electron-rich aromaticity, contrasting with electron-deficient substituents (e.g., cyano in 11b ).

Spectroscopic and Physical Properties

Compound Name IR (C=O) cm⁻¹ Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
Target Compound ~1650–1700 (amide) N/A C₁₈H₁₉N₃O₅S₂ 421.5
Compound 6 1606 160 C₁₈H₁₂N₄O₂S 348.4
8a 1679, 1605 290 C₂₃H₁₈N₄O₂S 414.5
11a 2219 (CN) 243–246 C₂₀H₁₀N₄O₃S 386.4

Key Observations :

  • IR Spectra : The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) aligns with analogs like 8a , while sulfone S=O stretches (~1300–1350 cm⁻¹) would further distinguish it.
  • Thermal Stability : High melting points in analogs like 8a (290°C) suggest that the target compound’s sulfone and rigid core may similarly enhance thermal stability.

Structure-Property Relationships

  • Aromatic Interactions: The benzodioxol ring may engage in π-π stacking more effectively than phenyl groups in 8a or cyano-substituted 11b .
  • Steric Effects : The 3-methylbutanamide substituent introduces steric bulk absent in compounds like 6 , possibly affecting binding affinity in biological systems.

Biological Activity

The compound N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest interactions with various biological targets. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Benzodioxole moiety : Known for its biological activities, including antioxidant and anticancer effects.
  • Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Amide functional group : Enhances solubility and bioavailability.

Molecular Formula

C18H20N2O4SC_{18}H_{20}N_2O_4S

Molecular Weight

336.43 g mol336.43\text{ g mol}

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds structurally similar to the target compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported IC50 values of 0.68 µM for α-amylase inhibition, indicating strong potential for managing diabetes by regulating blood glucose levels .

Anticancer Activity

The anticancer efficacy of benzodioxole derivatives has been documented in various studies. For example, compounds related to our target demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase and possibly others related to cancer metabolism.
  • Signal Transduction Modulation : It may interact with signaling pathways that govern cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the benzodioxole group suggests potential antioxidant properties that could protect cells from oxidative stress.

Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic mice treated with a related benzodioxole derivative (Compound IIc), blood glucose levels were significantly reduced from 252.2 mg/dL to 173.8 mg/dL over five doses . This suggests that similar compounds could be explored for their antidiabetic effects.

Study 2: Anticancer Activity

A comparative analysis of various benzodioxole derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, one derivative showed an IC50 > 150 µM against normal human embryonic kidney cells (HEK293T), indicating a favorable safety profile .

Research Findings Summary

Activity Target/Effect IC50 Values (µM) Notes
α-Amylase InhibitionAntidiabetic0.68 - 0.85Potent inhibition observed
CytotoxicityCancer Cell Lines26 - 65Selective toxicity against cancer cells
Blood Glucose ReductionDiabetic MiceN/ASignificant reduction noted

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